molecular formula C28H20FN3O4 B3151469 Fqa-TS CAS No. 713079-03-9

Fqa-TS

Cat. No.: B3151469
CAS No.: 713079-03-9
M. Wt: 481.5 g/mol
InChI Key: QYQUMHWYIJBNPE-INIZCTEOSA-N
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Description

Fqa-TS is a useful research compound. Its molecular formula is C28H20FN3O4 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Evaluation of Ecosystem Condition

Floristic Quality Assessment (FQA) is extensively used to evaluate the condition of ecosystems, particularly in freshwater wetlands. It uses a set of metrics, including species richness, abundance, and indigenity, to assess the ecological integrity and degradation of habitats. Kutcher and Forrester (2018) found that FQA variants without species richness measures correlated well with reference measures for ecosystem stress, suggesting a broad response to cumulative degradation (Kutcher & Forrester, 2018).

2. Assessment in Human-Managed Ecosystems

The application of FQA in human-managed ecosystems has been explored to determine its reliability. Landi and Chiarucci (2010) investigated how human factors affect FQA calculations and found inconsistencies among experts' scoring of plant species, raising concerns about the method's objectivity and reliability in such settings (Landi & Chiarucci, 2010).

3. Analysis of Wetland Condition

Bell et al. (2017) utilized FQA to indicate human disturbance in forested wetlands, comparing it with other ecological integrity assessment scores. The study highlighted the potential of FQA metrics like Mean C and Cover Weighted Mean C as reliable metrics for evaluating forested wetlands in northern New England (Bell et al., 2017).

4. Universal FQA Calculator for Ecological Assessment

The Universal FQA Calculator, a web-based tool, facilitates ecological assessment and monitoring using FQA databases. Freyman, Masters, and Packard (2016) presented this calculator, highlighting its widespread adoption for calculating thousands of assessments and its role in storing ecological assessment data in the cloud (Freyman, Masters, & Packard, 2016).

5. Influence on Conservation and Land Management

FQA measures have significantly influenced ecological metrics in North America, particularly in habitat conservation and land management. Spyreas (2019) reviewed the use and influence of FQA, addressing common criticisms and mistakes in its application, emphasizing its utility and ease of use among vegetation measures (Spyreas, 2019).

Properties

IUPAC Name

18-[(3S)-3-aminopyrrolidin-1-yl]-19-fluoro-22-oxo-16-oxa-1-azahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-2(15),3,5,7,9,11,13,17(25),18,20,23-undecaene-23-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20FN3O4/c29-21-10-19-24-27(25(21)31-8-7-16(30)12-31)36-23-11-18-15(6-5-14-3-1-2-4-17(14)18)9-22(23)32(24)13-20(26(19)33)28(34)35/h1-6,9-11,13,16H,7-8,12,30H2,(H,34,35)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQUMHWYIJBNPE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C4=C2OC5=C(N4C=C(C3=O)C(=O)O)C=C6C=CC7=CC=CC=C7C6=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=C3C4=C2OC5=C(N4C=C(C3=O)C(=O)O)C=C6C=CC7=CC=CC=C7C6=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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